molecular formula C23H20FN5O3 B2559997 N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251597-59-7

N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2559997
CAS No.: 1251597-59-7
M. Wt: 433.443
InChI Key: UZQAHKJNLXYPGJ-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of multiple functional groups, including methoxy, fluorophenyl, pyridinyl, and triazole, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Core: The triazole ring is often synthesized via a approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Attachment of the Pyridinyl Group: The pyridinyl group can be incorporated via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Carboxamide Functionality: The carboxamide group is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups present in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving triazole-containing molecules.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the fluorophenyl and pyridinyl groups can enhance binding affinity through hydrophobic interactions and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-dimethoxyphenyl)methyl]-1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-[(2,4-dimethoxyphenyl)methyl]-1-(2-bromophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure with a bromine atom instead of fluorine.

    N-[(2,4-dimethoxyphenyl)methyl]-1-(2-iodophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its halogenated analogs.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-31-17-10-9-15(20(12-17)32-2)14-26-23(30)21-22(16-6-5-11-25-13-16)29(28-27-21)19-8-4-3-7-18(19)24/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQAHKJNLXYPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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